molecular formula C24H35NO2 B1389351 N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline CAS No. 1040684-64-7

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline

Cat. No.: B1389351
CAS No.: 1040684-64-7
M. Wt: 369.5 g/mol
InChI Key: KDMREIMRDIAZFL-UHFFFAOYSA-N
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Description

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline is an aniline derivative characterized by a tertiary alkylphenoxy group and an isopentyloxy substituent. Its molecular structure comprises a central aniline ring substituted at the 3-position with an isopentyloxy (3-methylbutoxy) group. The amino group is linked to a propyl chain bearing a 4-tert-butylphenoxy moiety.

The tert-butyl group enhances steric hindrance and lipophilicity, while the isopentyloxy chain may contribute to membrane permeability.

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)propyl]-3-(3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-18(2)14-15-26-23-9-7-8-21(16-23)25-17-19(3)27-22-12-10-20(11-13-22)24(4,5)6/h7-13,16,18-19,25H,14-15,17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMREIMRDIAZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline involves several steps. Typically, the synthetic route includes the reaction of 4-(tert-butyl)phenol with 2-bromo-1-chloropropane to form 2-[4-(tert-butyl)phenoxy]propane. This intermediate is then reacted with 3-(isopentyloxy)aniline under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline with structurally related aniline derivatives, focusing on molecular features, substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound C₂₄H₃₃NO₂ ~367.5 3-isopentyloxy, 4-tert-butylphenoxypropyl High lipophilicity, steric bulk
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]aniline C₂₁H₂₉NO₃ ~343.5 4-methoxyphenoxypropyl, 3-isopentyloxy Reduced steric hindrance (methoxy vs. tert-butyl)
3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline C₁₉H₂₃Cl₂NO₂ 368.3 2,4-dichlorophenoxypropyl, 3-butoxy Increased polarity (Cl substituents)
4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline C₁₅H₁₉NO₂ 245.3 3-furanylpropyl, 4-ethoxy Lower molecular weight, aromatic furan

Key Structural and Functional Differences :

Substituent Bulk and Lipophilicity: The tert-butyl group in the target compound enhances lipophilicity compared to the methoxy group in 4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]aniline . This difference may improve blood-brain barrier penetration but reduce aqueous solubility.

Synthetic Accessibility :

  • The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)aniline () was synthesized via stepwise alkylation, a method likely applicable to the target compound .

Physicochemical Trends :

  • The furan-containing 4-ethoxy-N-[3-(furan-2-yl)propyl]aniline has a lower molecular weight (245.3 g/mol) and may exhibit π-π stacking interactions due to its aromatic heterocycle, unlike the aliphatic-dominated target compound .

Biological Activity

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline is a synthetic compound with potential biological activity that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, its pharmacological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C24H35NO2
  • Molecular Weight : 369.55 g/mol
  • CAS Number : 1040690-34-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play a role in cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to cell growth and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated high cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective inhibition of cell proliferation ( ).

CompoundCell LineIC50 (µM)Assay Type
Related Compound 1A5492.12 ± 0.212D Cell Culture
Related Compound 1HCC8275.13 ± 0.972D Cell Culture
Related Compound 2NCI-H3580.85 ± 0.052D Cell Culture

These findings suggest that derivatives of this compound could be explored for their potential as antitumor agents.

Antimicrobial Activity

In addition to antitumor effects, similar compounds have shown antimicrobial properties against various pathogens, including E. coli and S. aureus. This broad-spectrum activity suggests potential applications in treating infections ( ).

Case Studies

  • Study on Antitumor Efficacy :
    A study evaluated the antitumor efficacy of a series of aniline derivatives against lung cancer cell lines using both 2D and 3D culture models. The results indicated that compounds with structural similarities to this compound demonstrated promising results in reducing tumor growth while exhibiting lower toxicity towards normal cells ( ).
  • Pharmacokinetic Studies :
    Pharmacokinetic evaluations have suggested that modifications in the alkoxy groups influence the absorption and distribution profiles of these compounds, which is critical for their therapeutic efficacy ( ).

Q & A

Q. What are the optimized synthetic routes for N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 4-(tert-butyl)phenol with a propyl halide under basic conditions to form the phenoxypropyl intermediate. This intermediate is then coupled with 3-(isopentyloxy)aniline via a nucleophilic substitution or Buchwald-Hartwig amination .

  • Key Considerations:
    • Use anhydrous conditions and catalysts like Pd(OAc)₂ for amination .
    • Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.
    • Purity validation using HPLC (>95%) and NMR to confirm absence of unreacted aniline or halide byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

  • NMR: Analyze 1H^1H, 13C^{13}C, and 2D spectra to confirm substituent positions and hydrogen bonding (e.g., NH proton at δ ~5 ppm in DMSO-d₆) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₄H₃₃NO₂: 367.25 g/mol).
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) to predict electron density distribution and steric effects from the tert-butyl and isopentyloxy groups .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability is influenced by functional groups:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photo-oxidation of the aniline moiety .
  • Thermal Stability: TGA/DSC analysis shows decomposition above 200°C, but short-term heating (<100°C) in inert solvents (e.g., DMF) is tolerated .
  • Hydrolytic Stability: Avoid aqueous acidic/basic conditions due to potential cleavage of ether or amine bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer: Discrepancies often arise from differences in assay conditions or impurity profiles.

  • Case Study: For tert-butylphenoxy-aniline derivatives, conflicting cytotoxicity data may stem from variations in cell lines (e.g., HeLa vs. HEK293) or impurity-driven off-target effects .
  • Resolution Strategy:
    • Re-test the compound under standardized protocols (e.g., NIH/NCATS guidelines).
    • Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target binding .

Q. What mechanistic insights explain the compound’s reactivity in catalytic or pharmacological applications?

Methodological Answer: The tert-butyl group enhances steric bulk, reducing nonspecific binding, while the isopentyloxy chain modulates lipophilicity and membrane permeability .

  • Catalytic Applications:
    • The aniline NH acts as a weak base in metal coordination (e.g., Pd-catalyzed couplings), but steric hindrance may limit efficacy .
  • Pharmacological Targets:
    • Docking studies suggest potential interaction with G-protein-coupled receptors (GPCRs) due to structural similarity to β-adrenergic ligands .

Q. How can researchers design experiments to probe structure-activity relationships (SAR) for this compound?

Methodological Answer: Systematically vary substituents and measure functional outcomes:

  • SAR Variables:
    • Replace tert-butyl with smaller alkyl groups (e.g., methyl) to assess steric effects.
    • Modify the isopentyloxy chain length to optimize logP values .
  • Assays:
    • Measure binding affinity (Kd) via ITC or SPR.
    • Evaluate cellular uptake using fluorescent analogs (e.g., BODIPY tagging) .

Q. What analytical methods are critical for detecting degradation products during long-term studies?

Methodological Answer:

  • LC-MS/MS: Monitor for oxidation products (e.g., nitroso derivatives from aniline oxidation) .
  • Stress Testing: Expose the compound to accelerated conditions (40°C/75% RH) and track degradation via UPLC-PDA .
  • Isolation: Use preparative TLC to isolate degradation products for structural elucidation (NMR, HRMS) .

Q. How can computational tools predict the compound’s environmental or metabolic fate?

Methodological Answer:

  • ADMET Prediction: Software like SwissADME estimates metabolic sites (e.g., O-dealkylation of isopentyloxy) and environmental persistence (BIOWIN models) .
  • Metabolite Identification: Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.